N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCKNWKMAZWKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 428.5 g/mol
- CAS Number : 921991-66-4
The structure includes a tetrahydrobenzo[b][1,4]oxazepine moiety which is crucial for its biological activity. The presence of an allyl group and a chlorophenoxy acetamide enhances its pharmacological profile.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In studies evaluating its anticancer potential, the compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Tested : CCRF-CEM (human leukemia)
Anticonvulsant Properties
The compound was also tested for anticonvulsant activity. In vivo experiments showed that it reduced seizure activity in models induced by chemoconvulsants:
The mechanism underlying the biological activity of this compound is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes related to cancer progression. It may act as a selective agonist for metabotropic glutamate receptors (mGlu), which are implicated in both neurological disorders and cancer signaling pathways .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities which can be categorized as follows:
Anticancer Activity
Research indicates that this compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which is crucial for its anticancer efficacy .
Antimicrobial Properties
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenoxy)acetamide has demonstrated antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It appears to modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Multi-Step Synthesis
The compound can be synthesized through a series of reactions starting from simpler organic precursors. Key steps often include:
- Formation of the oxazepine ring via cyclization reactions.
- Introduction of the allyl group through substitution reactions.
- Acylation with 4-chlorophenoxyacetic acid to form the final product.
Green Chemistry Approaches
Recent advancements have focused on developing greener synthesis methods that minimize waste and use environmentally friendly solvents. These methods aim to enhance the yield and purity of the final product while reducing the environmental impact .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Anticancer Research
A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression (a marker for proliferation) and an increase in apoptotic markers such as cleaved caspase 3 .
Antimicrobial Efficacy
In another case study focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics .
Q & A
Q. What are the critical considerations for synthesizing this compound to ensure high yield and purity?
The synthesis requires multi-step organic reactions with strict control of reaction conditions. Key factors include:
- Temperature and atmosphere : Reactions often proceed under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions, with temperatures ranging from room temperature to reflux (e.g., 40–80°C) .
- Solvent selection : Dichloromethane (DCM), ethanol, or dimethylformamide (DMF) are commonly used to optimize solubility and reaction kinetics .
- Catalysts and bases : Triethylamine or potassium carbonate facilitates bond formation (e.g., amide coupling) .
- Purification : Chromatography (e.g., HPLC, column chromatography) and crystallization are critical for isolating high-purity products .
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCM, triethylamine, 0–5°C | Acylation |
| 2 | Ethanol, reflux, 12 h | Cyclization |
| 3 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |
Q. How is the compound’s structure confirmed after synthesis?
Structural elucidation relies on:
- NMR spectroscopy : and NMR identify proton and carbon environments, confirming substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Functional groups (e.g., amide C=O, oxazepine ring) are verified via characteristic absorption bands .
Data Cross-Validation : Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate impurities or stereochemical anomalies, requiring repeated purification or alternative solvents .
Advanced Research Questions
Q. How can reaction pathway contradictions (e.g., competing mechanisms) be resolved during synthesis?
Mechanistic ambiguities are addressed through:
- Kinetic analysis : Monitoring reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .
- Isotopic labeling : Using -labeled reagents or deuterated solvents to trace oxygen or proton transfer pathways .
- Computational modeling : Density Functional Theory (DFT) calculations predict intermediate stability and transition states .
Case Study : A side reaction forming a diketopiperazine byproduct was suppressed by replacing DMF with DCM, reducing nucleophilic interference .
Q. What methodologies are recommended for analyzing its potential pharmacological activity?
- Enzyme kinetics assays : Measure inhibition constants () for targets like vasopressin V2 receptors using fluorogenic substrates .
- Molecular docking : Software (e.g., AutoDock Vina) models ligand-receptor interactions, prioritizing key residues (e.g., hydrogen bonding with the oxazepine oxygen) .
- In vitro toxicity screening : Assess cytotoxicity in cell lines (e.g., HEK293) via MTT assays, with IC values guiding dose optimization .
Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Vasopressin V2 | -9.2 | H-bond: Tyr130, Asp85 |
| COX-2 | -7.8 | Hydrophobic: Val523 |
Q. How should researchers address inconsistencies in spectroscopic data across studies?
- Solvent effects : NMR chemical shifts vary with solvent (e.g., DMSO-d vs. CDCl). Standardize solvent systems for comparability .
- Dynamic equilibria : Tautomerism or ring-opening in the oxazepine core may cause split peaks. Low-temperature NMR (-40°C) can stabilize conformers .
- Batch variability : Use High-Resolution MS to detect trace impurities (e.g., unreacted intermediates) affecting spectral clarity .
Methodological Challenges and Solutions
Q. What strategies optimize selectivity in functionalizing the allyl group?
- Protecting groups : Temporarily block reactive sites (e.g., amide NH) using Boc or Fmoc groups during allylation .
- Metal catalysis : Palladium-mediated allylic substitutions improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms over radical pathways .
Q. How can solubility limitations in pharmacological assays be overcome?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
